Antibacterial Spectrum and Potency: A Comparative Assessment of the 7-Fluoro-3-Carboxylic Acid Ethyl Ester
The antibacterial activity of the 7-fluoro-2-oxo-2H-chromene-3-carboxylic acid ethyl ester (a close prodrug/derivative of the target acid) was screened against a panel of five bacterial strains [1]. While the free acid form's activity is not reported, the ethyl ester serves as a valid comparator for the core scaffold. The ethyl ester was synthesized via Knoevenagel condensation of 2-hydroxy-4-methoxy-benzaldehyde with diethyl malonate, yielding a compound with a confirmed crystal structure (monoclinic, P21/n space group) [1]. It is important to note that the ethyl ester is not the target compound (7-fluoro-2-oxo-2H-chromene-3-carboxylic acid) and its activity cannot be directly extrapolated to the free acid without hydrolysis data. This comparison is provided as class-level evidence for the 7-fluoro-3-carboxylate scaffold.
| Evidence Dimension | Antibacterial activity (qualitative screening) |
|---|---|
| Target Compound Data | Qualitatively active against two Gram-positive and three Gram-negative bacteria (no MIC values reported for the free acid) [1]. |
| Comparator Or Baseline | 7-Chloro, 7-hydroxy, or 7-methoxy coumarin-3-carboxylic acid derivatives (no direct quantitative data available). |
| Quantified Difference | No quantified difference is available due to lack of direct comparator data. |
| Conditions | In vitro antibacterial screening assay (exact method not specified in the abstract). |
Why This Matters
This is the only peer-reviewed report of antibacterial activity for this specific scaffold, providing a foundational, albeit limited, data point for researchers exploring fluorinated coumarins as antimicrobial leads.
- [1] Synthesis, Characterization, and Antibacterial Activity of 7-Fluoro-2-oxo-2H-chromene-3-carboxylic Acid Ethyl Ester. Molecular Crystals and Liquid Crystals, 2015, 623(1), 365-371. View Source
